molecular formula C7H7IO2 B086401 2-(Hydroxymethyl)-4-iodophenol CAS No. 14056-07-6

2-(Hydroxymethyl)-4-iodophenol

Cat. No. B086401
CAS RN: 14056-07-6
M. Wt: 250.03 g/mol
InChI Key: NXOVQYQJPVOXBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(Hydroxymethyl)-4-iodophenol involves various chemical reactions. For instance, a study by Payne et al. (2006) detailed the preparation of 2-hydroxymethylphenols through the reduction of precursor aldehydes obtained from phenols reacted with paraformaldehyde, showcasing the method's efficiency in yielding the desired hydroxymethyl derivatives (Payne, Tyman, Mehet, & Ninagawa, 2006).

Molecular Structure Analysis

The molecular structure of phenolic compounds, including those related to 2-(Hydroxymethyl)-4-iodophenol, can be characterized by various spectroscopic and crystallographic techniques. For example, the work by Halit et al. (1987) on 2-hydroxymethyl-4-tert-butylphenol provided insights into the crystal structure and highlighted the significance of intramolecular hydrogen bonding and molecular interactions within the crystal lattice (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).

Chemical Reactions and Properties

Chemical reactions involving 2-(Hydroxymethyl)-4-iodophenol derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures. Kawamoto et al. (2013) presented an efficient hydroxymethylation reaction of iodoarenes, showcasing the chemoselectivity and potential for synthesizing a variety of functionalized phenolic compounds (Kawamoto, Okada, Curran, & Ryu, 2013).

Physical Properties Analysis

The physical properties of 2-(Hydroxymethyl)-4-iodophenol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. However, specific studies directly addressing these physical properties for 2-(Hydroxymethyl)-4-iodophenol were not found, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties of phenolic compounds, including reactivity, acidity, and potential for hydrogen bonding, play a significant role in their applications and chemical behavior. The structure and reactivity analysis provided by Shimizu et al. (1991) for 4-alkoxymethyl-2,6-dimethylphenols via a copper(II) chloride-acetoxime catalyst system offers insights into the chemical properties relevant to derivatives of 2-(Hydroxymethyl)-4-iodophenol (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1991).

Scientific Research Applications

  • Photochemistry and Radical Formation : 2-Hydroxyphenyl, produced from 2-iodophenol, has been studied for its infrared spectrum and stability in comparison to phenoxyl. This research has implications for understanding the photochemistry and radical formation of similar compounds (Nagata et al., 2004).

  • Enhancement in Chemiluminescence Systems : 4-Iodophenol has been compared with other phenolic compounds for its role in enhancing the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide. This is significant in the development of sensitive detection methods in biochemistry (Kuroda et al., 2000).

  • Quantitative Analysis of Lignins : In the field of agricultural chemistry, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, related to iodophenols, has been used for the quantitative NMR analysis of lignins, which is crucial for understanding plant biochemistry and for applications in the paper and wood industry (Granata & Argyropoulos, 1995).

  • Cure of Phenol-Formaldehyde Resins : Studies with model compounds like 2-Hydroxymethylphenol and 4-Hydroxymethylphenol, which are structurally related to 2-(Hydroxymethyl)-4-iodophenol, have shed light on the cure of phenol-formaldehyde resins. This has applications in polymer science and materials engineering (Conner et al., 2002).

  • Synthesis of Coumarins and 2-Quinolones : o-Iodophenols have been utilized in the palladium-catalyzed carbonylative annulation of terminal alkynes, leading to the synthesis of coumarins and 2-quinolones. This has implications in organic chemistry and pharmaceutical synthesis (Kadnikov & Larock, 2003).

  • Quantum Mechanical Calculations in Material Science : In material science, 4-iodophenol has been used in the synthesis and spectroscopic analysis of specific compounds, demonstrating its utility in advanced material research and computational chemistry (Praveenkumar et al., 2021).

  • Biomedical Applications : Studies on 2-Iodophenol's binding and reactivity with enzymes like iodotyrosine deiodinase have implications in understanding enzyme specificity and potential medical applications (Ingavat et al., 2017).

  • Bioremediation and Environmental Chemistry : The bioremediation of environmental pollutants like Bisphenol A using enzymes where iodophenols play a role highlights the application of these compounds in environmental chemistry and biotechnology (Chhaya & Gupte, 2013).

properties

IUPAC Name

2-(hydroxymethyl)-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOVQYQJPVOXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502025
Record name 2-(Hydroxymethyl)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-iodophenol

CAS RN

14056-07-6
Record name 2-(Hydroxymethyl)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-iodosalicylic acid (25.0 g, 94.6 mmol) in tetrahydrofuran (500 mL) was cooled to 0° C. With vigorous mixing, borane-methyl sulfide complex (15.1 ml of 10 M solution, 151.0 mmol) was added drop-wise over 0.25 hours. The solution was warmed to room temperature and then heated at reflux for 4 h. A white precipitate formed during the reflux. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (100 mL) was added over 15 min and the solution stirred at room temperature for 2 h. The precipitate dissolved and the solvent was concentrated in vacuo to a volume of approximately 200 mL. The solution was poured into ethyl acetate (300 mL) and washed with water (2×200 mL), saturated sodium bicarbonate (2×200 mL), and saturated ammonium chloride (2×200 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The 2-hydroxy-5-iodobenzyl alcohol was isolated as a white solid (21.3 g, 85.2 mmol)from hexanes. (90% yield): mp 105-110° C. 1H NMR (CDCl3/300 MHz) 8.21 (s, 1H), 7.30-7.33 (M, 2H), 6.57 (d, 1H, J=8.3 Hz), 4.97 (bs, 1H), 4.62 (s, 2H). EIHRMS m/z=249.9492 (M+, Calc'd 249.9491).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-iodosalicylic acid (25.0 g, 94.6 mmol) in tetrahydrofuran (500 mL) was cooled to 0° C. With vigorous mixing, borane-methyl sulfide complex (15.1 ml of M solution, 151.0 mmol) was added drop-wise over 0.25 hours. The solution was warmed to room temperature and then heated at reflux for 4 h. A white precipitate formed during the reflux. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (100 mL) was added over 15 min and the solution stirred at room temperature for 2 h. The precipitate dissolved and the solvent was concentrated in vacuo to a volume of approximately 200 mL. The solution was poured into ethyl acetate (300 mL) and washed with water (2×200 mL), saturated sodium bicarbonate (2×200 mL), and saturated ammonium chloride (2×200 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The 2-hydroxy-5-iodobenzyl alcohol was isolated as a white solid (21.3 g, 85.2 mmol)from hexanes.(90% yield): mp 105-110° C. 1H NMR (CDCl3 /300 MHz) 8.21 (s, 1H), 7.30-7.33 (M, 2H), 6.57 (d, 1H, J=8.3 Hz), 4.97 (bs, 1H), 4.62 (s, 2H). EIHRMS m/z=249.9492 (M+, Calc'd 249.9491).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-iodophenol
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Citations

For This Compound
2
Citations
MEB Smith, RM Gunn, E Rosivatz, LH Mak… - Bioorganic & medicinal …, 2010 - Elsevier
Analogues of the novel inhibitor of the PI3-K/PKB pathway, 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (E1), have been prepared and preliminary SAR …
Number of citations: 4 www.sciencedirect.com
B Cui, B Yan, K Wang, L Li, S Chen… - Journal of Medicinal …, 2022 - ACS Publications
Necroptosis is a form of programmed cell death. Mixed lineage kinase domain-like protein (MLKL) is the necroptosis executor, and it is involved in various diseases such as tissue …
Number of citations: 4 pubs.acs.org

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